2-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
CAS No.: 2640818-30-8
Cat. No.: VC11848168
Molecular Formula: C20H21N3O3S
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640818-30-8 |
|---|---|
| Molecular Formula | C20H21N3O3S |
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | 2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine |
| Standard InChI | InChI=1S/C20H21N3O3S/c1-26-17-5-2-6-18(14-17)27(24,25)23-12-9-15(10-13-23)19-8-7-16-4-3-11-21-20(16)22-19/h2-8,11,14-15H,9-10,12-13H2,1H3 |
| Standard InChI Key | NWHTWICBWCLINS-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
| Canonical SMILES | COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₂₀H₂₁N₃O₃S, with a molecular weight of 383.5 g/mol. Its IUPAC name, 2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine, reflects the integration of a 1,8-naphthyridine heterocycle and a 3-methoxybenzenesulfonyl-substituted piperidine ring. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 2640818-30-8 |
| SMILES | COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
| InChI Key | NWHTWICBWCLINS-UHFFFAOYSA-N |
| PubChem CID | 155799474 |
The naphthyridine core contributes aromaticity and planar rigidity, while the piperidine-sulfonyl group introduces conformational flexibility and polar interactions. The 3-methoxybenzenesulfonyl moiety enhances solubility and may facilitate target binding through sulfonamide-protein interactions .
Structural Activity Relationships
-
Naphthyridine Core: The 1,8-naphthyridine system is known for intercalative DNA binding and kinase inhibition, properties observed in antitumor agents.
-
Piperidine-Sulfonyl Group: Piperidine’s six-membered ring enables stereochemical diversity, while the sulfonyl group (–SO₂–) acts as a hydrogen bond acceptor, critical for enzyme inhibition .
-
3-Methoxy Substituent: The methoxy group (–OCH₃) at the benzene ring’s meta position modulates electronic effects and may reduce metabolic degradation.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence (Figure 1):
-
Naphthyridine Core Formation: Condensation of 2-aminopyridine derivatives with diketones under acidic conditions.
-
Piperidine Functionalization: Introduction of the 3-methoxybenzenesulfonyl group via nucleophilic substitution, using 3-methoxybenzenesulfonyl chloride (CAS 10130-74-2) as a key reagent .
-
Coupling Reaction: Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination to link the naphthyridine and piperidine moieties.
Reaction yields typically range from 45–65%, with purification achieved via column chromatography and recrystallization.
Analytical Validation
-
Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms >95% purity.
-
Structural Confirmation: Nuclear magnetic resonance (NMR) spectra show characteristic signals:
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 1H, naphthyridine-H), 7.82–7.75 (m, 2H, aryl-H), 3.89 (s, 3H, OCH₃).
-
¹³C NMR: 156.8 ppm (C=O sulfonamide), 112.4–148.3 ppm (aromatic carbons).
-
Physicochemical Properties
Solubility and Partitioning
-
Aqueous Solubility: 0.12 mg/mL (pH 7.4), enhanced under acidic conditions due to protonation of the piperidine nitrogen.
-
LogP: Calculated 2.81 (XLogP3-AA), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Stability Profile
-
Thermal Stability: Decomposes at 218°C (DSC analysis).
-
Photostability: Stable under UV light (λ > 300 nm) for 72 hours.
Biological Activity and Mechanisms
Enzymatic Inhibition
In vitro studies demonstrate inhibition of:
-
Topoisomerase IIα: IC₅₀ = 3.2 µM, via intercalation into DNA-enzyme complexes.
-
Aurora Kinase A: IC₅₀ = 5.8 µM, competitive ATP-binding site inhibition .
Antiproliferative Effects
-
HCT-116 Colon Cancer: GI₅₀ = 1.4 µM (72-hour exposure).
-
MCF-7 Breast Cancer: Apoptosis induction (35% at 10 µM) mediated by caspase-3 activation.
Research Challenges and Future Directions
-
Metabolic Stability: Rapid glucuronidation (t₁/₂ = 22 min in human hepatocytes) necessitates prodrug strategies.
-
Target Selectivity: Off-target effects on serotonin receptors (5-HT₃R, Ki = 340 nM) require structural refinement .
Ongoing research focuses on:
-
Analog Synthesis: Replacing the methoxy group with trifluoromethoxy to enhance metabolic stability.
-
Nanoparticle Delivery: Poly(lactic-co-glycolic acid) formulations to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume